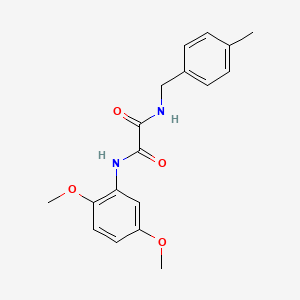
N-(2,5-dimethoxyphenyl)-N'-(4-methylbenzyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)-N'-(4-methylbenzyl)ethanediamide, also known as NBOMe, is a synthetic drug that belongs to the phenethylamine class. It is a potent hallucinogen and has gained popularity among recreational drug users in recent years. However, the use of NBOMe is associated with various health risks and has been linked to several deaths. In
Mecanismo De Acción
N-(2,5-dimethoxyphenyl)-N'-(4-methylbenzyl)ethanediamide acts as a partial agonist for the 5-HT2A receptor, which leads to the activation of intracellular signaling pathways. This results in the modulation of neurotransmitter release and subsequent changes in neuronal activity. The exact mechanism of action of N-(2,5-dimethoxyphenyl)-N'-(4-methylbenzyl)ethanediamide is not fully understood, but it is thought to involve the activation of the phospholipase C pathway and the release of intracellular calcium.
Biochemical and Physiological Effects
The use of N-(2,5-dimethoxyphenyl)-N'-(4-methylbenzyl)ethanediamide is associated with various biochemical and physiological effects. These include changes in heart rate, blood pressure, body temperature, and respiratory rate. N-(2,5-dimethoxyphenyl)-N'-(4-methylbenzyl)ethanediamide also affects the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine, which can lead to alterations in mood, perception, and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,5-dimethoxyphenyl)-N'-(4-methylbenzyl)ethanediamide has several advantages for lab experiments, including its high potency and selectivity for the 5-HT2A receptor. However, its use is associated with various limitations, including its potential for toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are several future directions for research involving N-(2,5-dimethoxyphenyl)-N'-(4-methylbenzyl)ethanediamide. These include the investigation of its potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,5-dimethoxyphenyl)-N'-(4-methylbenzyl)ethanediamide and its effects on neuronal signaling pathways. Finally, there is a need for the development of safer and more effective synthetic drugs for research purposes.
Métodos De Síntesis
The synthesis of N-(2,5-dimethoxyphenyl)-N'-(4-methylbenzyl)ethanediamide involves the reaction between 2,5-dimethoxybenzaldehyde and 4-methylbenzylamine, followed by reduction with sodium borohydride. The resulting product is then treated with ethyl chloroformate to form the final N-(2,5-dimethoxyphenyl)-N'-(4-methylbenzyl)ethanediamide compound.
Aplicaciones Científicas De Investigación
N-(2,5-dimethoxyphenyl)-N'-(4-methylbenzyl)ethanediamide has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to be a selective agonist for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. N-(2,5-dimethoxyphenyl)-N'-(4-methylbenzyl)ethanediamide has also been used in studies investigating the role of the 5-HT2A receptor in the pathophysiology of psychiatric disorders such as schizophrenia and depression.
Propiedades
IUPAC Name |
N'-(2,5-dimethoxyphenyl)-N-[(4-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-12-4-6-13(7-5-12)11-19-17(21)18(22)20-15-10-14(23-2)8-9-16(15)24-3/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJZBIHRZZJRMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2,5-dimethoxyphenyl)-N-[(4-methylphenyl)methyl]oxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-{[({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B5181587.png)
![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5181602.png)
![6-bromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]](/img/structure/B5181610.png)
![N-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5181628.png)
![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-[4-(aminosulfonyl)phenyl]butanamide](/img/structure/B5181632.png)
![N-(4-fluorobenzyl)-3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanamide](/img/structure/B5181633.png)
![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-iodobenzamide](/img/structure/B5181639.png)
![5-{5-bromo-2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5181641.png)
![6-(2-methoxy-1-naphthyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5181648.png)
![4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-(2-methoxy-4-nitrophenyl)benzamide](/img/structure/B5181664.png)
![1-[2-(2,3-dichlorophenoxy)ethyl]pyrrolidine](/img/structure/B5181687.png)
![4-(benzyloxy)-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5181695.png)

![N-{2-[(2,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-3,5,7-trimethyl-1-adamantanecarboxamide](/img/structure/B5181708.png)